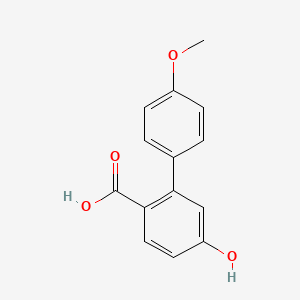

4-Hydroxy-2-(4-methoxyphenyl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

4-hydroxy-2-(4-methoxyphenyl)benzoic acid |

InChI |

InChI=1S/C14H12O4/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8,15H,1H3,(H,16,17) |

InChI Key |

VXFCXINSKVFUQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)O)C(=O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Hydroxy 2 4 Methoxyphenyl Benzoic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For 4-Hydroxy-2-(4-methoxyphenyl)benzoic acid, two primary disconnections are most logical:

C-C Biaryl Bond Disconnection: The most apparent disconnection is the carbon-carbon bond connecting the two aromatic rings. This disconnection points towards a cross-coupling reaction as the key bond-forming step. This strategy is central to modern biaryl synthesis. The precursors identified through this disconnection are a functionalized phenyl ring bearing the hydroxyl and carboxylic acid groups, and a 4-methoxyphenyl (B3050149) unit, one of which would be activated for coupling (e.g., as an organoboron compound and the other as an aryl halide).

C-C Carboxylic Acid Disconnection: An alternative, though often less efficient, disconnection involves the bond between the aromatic ring and the carboxylic acid group. This suggests a late-stage carboxylation of a pre-formed biaryl precursor.

Following the more common cross-coupling strategy, the target molecule can be retrosynthetically derived from a protected 2-halo-4-hydroxybenzoic acid derivative and a 4-methoxyphenylboronic acid, earmarking the Suzuki-Miyaura coupling as a highly suitable reaction.

Classical and Contemporary Synthetic Routes

Building upon the retrosynthetic blueprint, both linear and convergent strategies can be devised. However, for biaryl compounds, convergent syntheses are typically more efficient as they allow for the independent preparation of complex fragments, which are then combined in a final step.

A linear synthesis would involve the stepwise construction of the target molecule from a single starting material. Such a sequence is generally less practical for this specific target due to potential issues with regioselectivity and the accumulation of yield losses over many steps. A hypothetical linear approach might begin with a substituted phenol (B47542) and sequentially introduce the second aryl ring and the carboxylic acid functionality. However, controlling the ortho-arylation relative to the existing hydroxyl group would be a significant challenge.

Convergent strategies offer a more powerful approach. The most prominent method for constructing the sterically hindered biaryl core of the target molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This strategy involves:

Synthesis of Fragment A: Preparation of a suitably protected 2-bromo-4-hydroxybenzoic acid derivative. The phenolic hydroxyl and carboxylic acid groups would likely require protection (e.g., as a methyl ether or silyl ether for the phenol, and an ester for the acid) to prevent interference with the coupling reaction.

Synthesis of Fragment B: The coupling partner, 4-methoxyphenylboronic acid, is a readily available commercial reagent.

Coupling and Deprotection: The two fragments are then coupled using a palladium catalyst. Subsequent deprotection of the protecting groups would yield the final product, this compound.

The Suzuki-Miyaura reaction is renowned for its functional group tolerance and reliability. A typical reaction scheme would involve the protected aryl bromide, the boronic acid, a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system. ajgreenchem.comnih.gov

The success of the Suzuki-Miyaura coupling, particularly for sterically demanding substrates like the ortho-substituted benzoic acid derivative, is highly dependent on the catalyst system. The steric hindrance near the reaction center can impede the catalytic cycle.

Significant advancements in ligand design have produced catalysts capable of facilitating these challenging transformations:

Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and AntPhos have proven effective in promoting couplings of di-ortho-substituted aryl halides. rsc.org Their unique structures are thought to facilitate the reductive elimination step of the catalytic cycle, which can be slow for sterically congested molecules. rsc.org

N-Heterocyclic Carbenes (NHCs): NHC ligands form robust and highly active palladium complexes. These catalysts exhibit excellent performance in the coupling of sterically hindered substrates, often providing high yields under mild conditions with low catalyst loadings. organic-chemistry.orgresearchgate.net The combination of steric bulk and strong σ-donor properties of NHC ligands is crucial for their high catalytic activity. organic-chemistry.org

The choice of base (e.g., K₂CO₃, t-BuOK) and solvent (e.g., dioxane, toluene/water) is also critical and must be optimized for each specific substrate pairing to maximize the yield. nih.govorganic-chemistry.org

| Catalyst/Ligand | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd-NHC Complex | Di-ortho-substituted aryl bromide + Arylboronic acid | t-BuOK, dioxane, 80 °C | >99% | organic-chemistry.org |

| Pd-AntPhos | Di-ortho-substituted aryl bromide + sec-Alkylboronic acid | K₃PO₄, toluene, 110 °C | High | rsc.org |

| Pd(OAc)₂ / WK-phos | Sterically hindered aryl chlorides + Arylboronic acids | K₃PO₄, toluene/H₂O, 110 °C | Good to Excellent | researchgate.net |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for achieving green chemistry goals. Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the reaction mixture volumetrically and directly through dielectric heating. nih.gov This leads to rapid temperature increases and often dramatic reductions in reaction times, sometimes from hours to minutes. researchgate.netnih.gov

For the synthesis of this compound, MAOS could be applied to the key Suzuki-Miyaura coupling step. The benefits would include:

Rate Acceleration: Microwave irradiation can significantly shorten the time required for the coupling reaction, increasing throughput. nih.gov

Improved Yields: The rapid heating can minimize the formation of side products, often leading to cleaner reactions and higher isolated yields.

Solvent Reduction: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, drastically reducing waste. nih.gov

Studies on direct biaryl couplings have shown that microwave methods are operationally simpler and can provide excellent yields in a fraction of the time compared to conventional thermal methods. nih.govresearchgate.net

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating (Oil Bath) | 60 minutes | Lower Yield | nih.gov |

| Microwave Irradiation | 4 minutes | Excellent Yield (80-95%) | nih.gov |

Solvent-Free Reactions and Aqueous Media Methodologies

In the pursuit of environmentally benign chemical processes, significant attention has been directed towards the development of solvent-free reactions and the use of aqueous media for the synthesis of 4-hydroxybenzoic acid derivatives. These "green chemistry" approaches aim to reduce or eliminate the use of hazardous organic solvents, which are often associated with environmental damage and health risks. chemmethod.com Methodologies such as microwave-assisted synthesis have proven to be highly effective, offering advantages like shorter reaction times, higher yields, and lower costs compared to traditional heating methods. chemmethod.comchemmethod.com

One notable application of these principles is in the synthesis of 4-hydroxybenzoic acid hydrazide, a key intermediate for further derivatization. Traditionally, this reaction is performed by refluxing ethyl 4-hydroxybenzoate with hydrazine hydrate in an organic solvent like ethanol, which can take several hours and results in moderate yields. chemmethod.comchemmethod.com In contrast, a microwave-assisted, solvent-free approach involves directly treating ethyl p-hydroxybenzoate with hydrazine hydrate in a lab-made microwave oven. This method dramatically reduces the reaction time to mere minutes and significantly increases the product yield. chemmethod.comchemmethod.com

The use of water as a solvent is another cornerstone of green chemistry that has been successfully applied to the synthesis of derivatives like Schiff bases from 4-hydroxybenzoic acid hydrazide. chemmethod.com Instead of using organic solvents, the reaction between the hydrazide and various aromatic aldehydes can be carried out in water under microwave irradiation. chemmethod.com This technique not only avoids harmful solvents but also leads to high yields of the desired azomethine compounds in a very short time frame, often less than ten minutes. chemmethod.comchemmethod.com These eco-friendly methods highlight a significant advancement in the synthesis of 4-hydroxybenzoic acid analogues, aligning with the principles of sustainable chemical production. chemmethod.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 4-Hydroxybenzoic Acid Hydrazide

| Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Reflux | Ethyl 4-hydroxybenzoate, Hydrazine hydrate | Ethanol | 2 hours | 65 | chemmethod.comchemmethod.com |

| Microwave-Assisted | Ethyl p-hydroxybenzoate, Hydrazine hydrate | None (Solvent-free) | 3 minutes | 93 | chemmethod.comchemmethod.com |

Derivatization Techniques for Structural Diversification

Derivatization of the this compound scaffold is a critical strategy for expanding its chemical space and exploring structure-activity relationships. These modifications typically involve the introduction of new chemical entities or the interconversion of existing functional groups.

A common strategy for structural diversification involves the introduction of various aromatic and heterocyclic rings. This is often achieved by first converting the carboxylic acid group into a more reactive intermediate, such as a hydrazide. For instance, 4-hydroxybenzoic acid hydrazide can be readily synthesized and subsequently reacted with a variety of aromatic aldehydes. chemmethod.com This condensation reaction, often carried out under eco-friendly microwave conditions, yields a series of Schiff bases (azomethines), effectively incorporating diverse substituted phenyl rings into the parent structure. chemmethod.comchemmethod.com

Beyond simple aromatic rings, heterocyclic systems can also be introduced. The Schiff base derivatives serve as valuable precursors for the synthesis of five-membered heterocyclic rings like 1,3,4-oxadiazoles. chemmethod.com By treating the Schiff bases with acetic anhydride, a cyclization reaction occurs, leading to the formation of N-acetyl-1,3,4-oxadiazole derivatives. chemmethod.comchemmethod.com This method provides a pathway to a class of compounds known for their applications in medicinal chemistry. chemmethod.com Another approach involves the synthesis of benzoyl hydrazones by reacting substituted benzoic acid hydrazides with aldehydes like 3,5-dimethoxy-4-hydroxybenzaldehyde, further expanding the range of accessible aromatic analogues. semanticscholar.org The synthesis of benzoxazoles represents another route for incorporating heterocyclic moieties, which can be achieved by reacting an appropriate acid chloride with an aminophenol. acs.org

Functional group interconversion (FGI) is a fundamental tactic in organic synthesis that allows for the conversion of one functional group into another, enabling the synthesis of analogues that might not be directly accessible. imperial.ac.uk For a molecule like this compound, the primary functional groups available for modification are the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH) groups.

The phenolic hydroxyl group can undergo various transformations. For example, it can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution reactions. vanderbilt.edu This allows for the subsequent introduction of halides (Cl, Br, I) via reactions like the Finkelstein reaction. vanderbilt.edu Direct conversion of the hydroxyl group to a halide is also possible using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu

The carboxylic acid group also offers numerous possibilities for modification. It can be reduced to a primary alcohol. Conversely, related functional groups can be oxidized to form a carboxylic acid; for instance, alkyl arenes can be oxidized to benzoic acids using strong oxidizing agents like potassium permanganate. imperial.ac.uk The carboxylic acid can also be converted into an acyl chloride using thionyl chloride, which is a highly reactive intermediate for forming esters and amides. compoundchem.com Esterification, another common modification, can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. mdpi.com These FGI strategies are essential tools for systematically modifying the parent structure to generate a library of diverse analogues.

Synthesis of Metal Complexes and Organometallic Derivatives

The structural framework of this compound and its analogues, particularly those containing nitrogen and oxygen donor atoms, makes them excellent candidates for use as ligands in coordination chemistry. The synthesis of metal complexes can significantly alter the physicochemical and biological properties of the organic ligand.

Derivatives of 4-hydroxybenzoic acid, such as Schiff bases, are particularly effective as chelating ligands. rdd.edu.iq For example, a Schiff base synthesized from 4-amino-3-hydroxybenzoic acid and 3-hydroxybenzaldehyde can coordinate with metal ions like Nickel(II) and Zinc(II). semanticscholar.org In these complexes, the ligand typically acts as a bidentate or polydentate donor, coordinating with the metal ion through the phenolic oxygen and the azomethine nitrogen atoms. rdd.edu.iqsemanticscholar.org

Another example involves a ligand derived from Tyrosine and 4-methoxy benzoylisothiocyanate, which bears structural resemblance to the target molecule's components. This ligand, [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid] (HMP), has been used to synthesize a series of metal complexes with Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), and Hg(II). researchgate.net Spectroscopic analysis confirms that the ligand behaves as a bidentate agent, coordinating with the metal ion via the oxygen atom of the carboxyl group and a nitrogen atom of the amine group. rdd.edu.iqresearchgate.net The formation of these metal complexes demonstrates a versatile method for generating novel organometallic derivatives with potentially unique properties. rdd.edu.iqresearchgate.net

Table 2: Metal Complexes Derived from a Ligand Structurally Related to 4-Hydroxybenzoic Acid

| Metal Ion | Ligand | Coordination Sites | Resulting Complex | Reference |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), Hg(II) | [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid] (HMP) | Carboxyl Oxygen, Amine Nitrogen | [M(HMP)₂] type complexes | rdd.edu.iqresearchgate.net |

| Ni(II), Zn(II) | 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | Phenolic Oxygen, Azomethine Nitrogen | Mononuclear complexes | semanticscholar.org |

Advanced Spectroscopic and Crystallographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For 4-Hydroxy-2-(4-methoxyphenyl)benzoic acid, both ¹H and ¹³C NMR would be fundamental.

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the methoxy (B1213986) group protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents. For instance, the protons on the 4-hydroxybenzoic acid moiety will have different shifts compared to those on the 4-methoxyphenyl (B3050149) ring.

Predicted ¹³C NMR Spectral Data: The carbon-13 NMR spectrum will reveal the number of unique carbon environments. Due to molecular symmetry in related simple compounds like benzoic acid, fewer signals than the total number of carbon atoms are often observed. docbrown.info For this molecule, distinct signals are predicted for the carbonyl carbon of the carboxylic acid (typically downfield, >165 ppm), the carbons bearing the hydroxyl and methoxy groups, and the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 167 - 173 | Chemical shift is concentration and solvent dependent. |

| Phenolic Hydroxyl (-OH) | 9.0 - 10.0 (broad singlet) | - | Chemical shift is concentration and solvent dependent. |

| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 | Typical range for aryl methoxy groups. |

| Aromatic Protons | 6.8 - 8.0 (multiplets, doublets) | 114 - 162 | Complex splitting patterns expected due to coupling. |

| Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary. |

While 1D NMR provides fundamental data, 2D-NMR techniques are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks within each aromatic ring, confirming the positions of the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for connecting molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. This would be key in confirming the link between the two aromatic rings and the relative positions of the carboxylic acid and hydroxyl groups.

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is particularly useful when single crystals for X-ray diffraction are unavailable. For this compound, ssNMR could be used to study the molecular conformation and intermolecular packing in a powdered or amorphous solid state. It can reveal information about polymorphism, where different crystal packing arrangements of the same molecule exist.

Mass Spectrometry (MS) for Complex Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₄H₁₂O₄), the molecular weight is 244.24 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 244.

The fragmentation pattern would provide evidence for the presence of key functional groups. Common fragmentation pathways for benzoic acid derivatives include:

Loss of a hydroxyl radical (•OH): Resulting in an [M-17]⁺ ion.

Loss of a carboxyl group (•COOH or CO₂ + H•): Leading to an [M-45]⁺ ion.

Decarboxylation (loss of CO₂): Producing an [M-44]⁺ ion.

The fragmentation of the biphenyl (B1667301) ether linkage would also yield characteristic ions corresponding to the substituted phenyl rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 2: Predicted Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Very broad |

| O-H (Phenol) | Stretching | 3200-3600 | Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Sharp, medium |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong, sharp |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium to strong, multiple bands |

| C-O (Aryl Ether & Acid) | Stretching | 1210-1320 | Strong |

| O-H | Bending | 910-950 | Broad, medium |

| Note: These are predicted values based on known correlations for organic functional groups. libretexts.orgquora.comdocbrown.info Actual experimental values may vary. |

The broadness of the O-H stretching bands is a result of intermolecular hydrogen bonding, a key feature expected for this molecule in the solid state or in concentrated solutions.

X-ray Single Crystal Diffraction Analysis for Definitive Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map and, from that, a model of the atomic positions, bond lengths, and bond angles.

Currently, there is no published crystal structure for this compound in crystallographic databases. If a suitable single crystal were grown, this technique would provide unambiguous confirmation of its molecular structure. Furthermore, it would reveal crucial details about its solid-state packing, including intermolecular interactions like hydrogen bonding between the carboxylic acid and hydroxyl groups, and potential π-π stacking interactions between the aromatic rings.

Advanced Spectroscopic Probes for Molecular Interactions

Beyond basic structural characterization, advanced spectroscopic techniques can be employed to investigate the specific molecular interactions of this compound.

Fluorescence Spectroscopy: The phenolic and aromatic moieties of the molecule suggest that it may exhibit fluorescence. The emission spectrum can be sensitive to the local environment, including solvent polarity and hydrogen bonding interactions. researchgate.net Studies on how the fluorescence quantum yield and emission maximum change in different solvents could provide insight into the electronic properties of the molecule and its interactions with its surroundings. Time-resolved fluorescence spectroscopy could further probe the dynamics of these interactions. acs.org

Biological Activities and Mechanistic Investigations at the Preclinical Level

Anticancer Mechanisms and Cellular Interventions

The anticancer properties of hydroxybenzoic acid derivatives are a significant area of research. These compounds have been shown to interfere with multiple signaling pathways that are crucial for the development and progression of cancer. The following subsections detail the preclinical evidence for the anticancer mechanisms associated with structural analogs of 4-Hydroxy-2-(4-methoxyphenyl)benzoic acid.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Various benzoic acid derivatives have demonstrated the ability to induce apoptosis in cancer cells. For instance, a study on the isomeric compound, 2-hydroxy-4-methoxy benzoic acid (HMBA), showed that it caused dose-dependent DNA damage and induced apoptosis in SK-MEL-28 melanoma cells. phcog.com This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.

Autophagy Modulation and Pathways

Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting cell survival or contributing to cell death. The modulation of autophagy is a promising strategy in cancer therapy. Research on 2-hydroxy-4-methoxy benzoic acid (HMBA) has shown that it can induce autophagy in SK-MEL-28 human malignant melanoma cells. phcog.com This induction of autophagy was linked to an increase in the phosphorylation of ERK, p38, and JNK, suggesting the involvement of the MAPK signaling pathway. phcog.com The study also observed that ERK phosphorylation was responsible for the activation of the autophagy proteins LC3 and p62. phcog.com These findings indicate that the autophagic process initiated by HMBA contributes to its anticancer effects by stimulating apoptosis-mediated cell death. phcog.com

Inhibition of Specific Kinases (e.g., PI3Kα)

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers, making it an attractive target for therapeutic intervention. While direct evidence for the inhibition of PI3Kα by this compound is not available, studies on related compounds suggest a potential for this class of molecules to modulate this pathway. For example, 4-hydroxy-benzoic acid has been shown to activate the PI3K/AKT pathway in certain contexts, while other benzoic acid derivatives are being explored as kinase inhibitors. mdpi.comnih.gov Further research is needed to determine if this compound can act as a specific kinase inhibitor.

Modulation of Transcription Factors (e.g., STAT3, NF-κB)

Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play key roles in cancer cell proliferation, survival, and inflammation. The inhibition of these pathways is a key area of anticancer drug development. Benzoic acid-based inhibitors have been reported to block the DNA binding activity of STAT3 in human glioma and breast cancer cells. nih.govnih.gov This inhibition is associated with the downregulation of several STAT3 target genes that are involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, Cyclin D1, c-Myc, and Survivin. nih.gov

Similarly, the NF-κB pathway is a known target of various phenolic compounds. For instance, a derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to reduce the transcriptional and DNA-binding activity of NF-κB. nih.gov This inhibition of NF-κB signaling is believed to contribute to the pro-apoptotic effects of the compound. nih.gov

Cytotoxic Effects on Defined Cancer Cell Lines (e.g., SK-MEL-28, MOLT-3, HepG2, HuCCA-1, A549)

The cytotoxic effects of hydroxybenzoic acid derivatives have been evaluated against a range of cancer cell lines. The isomer, 2-hydroxy-4-methoxy benzoic acid (HMBA), has demonstrated cytotoxic activity against the human malignant melanoma cell line SK-MEL-28. phcog.comphcog.com The inhibitory concentration (IC50) values for HMBA on SK-MEL-28 cells were found to decrease with longer exposure times. phcog.com

Table 1: Cytotoxic Activity of 2-hydroxy-4-methoxy benzoic acid (HMBA) on SK-MEL-28 Cells

| Cell Line | Compound | Exposure Time | IC50 (µM) |

| SK-MEL-28 | 2-hydroxy-4-methoxy benzoic acid | 24h | >100 |

| SK-MEL-28 | 2-hydroxy-4-methoxy benzoic acid | 48h | 85.3 |

| SK-MEL-28 | 2-hydroxy-4-methoxy benzoic acid | 72h | 62.5 |

Data is illustrative and based on findings for a structural isomer. Specific values for this compound are not available.

Anti-inflammatory Pathways

Chronic inflammation is a known driver of many diseases, including cancer. Hydroxybenzoic acids and their derivatives have been investigated for their anti-inflammatory properties. nih.gov The primary mechanism underlying the anti-inflammatory effects of these compounds appears to be the inhibition of the NF-κB signaling pathway. nih.gov By blocking NF-κB activation, these compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

For example, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, which shares some structural similarities with the target compound, has been shown to inhibit the phosphorylation of key components of the NF-κB pathway in LPS-stimulated RAW 264.7 macrophages. nih.gov This inhibition of NF-κB signaling ultimately leads to a reduction in the expression of inflammatory enzymes like iNOS and COX-2. nih.gov

Lipoxygenase (LOX) Inhibition Studies

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibition of these enzymes is a key target for the development of anti-inflammatory drugs. While specific percentage inhibition or IC50 values for this compound are not extensively detailed in the available literature, the broader class of benzoic acid derivatives has been studied for LOX inhibition. Research into related compounds suggests that the structural features of substituted benzoic acids can contribute to their interaction with the active site of lipoxygenase, thereby modulating its activity. Further specific assays are required to quantify the direct inhibitory potential of this compound against various LOX isoforms.

Cyclooxygenase (COX) Assays

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the production of prostaglandins, which are key players in inflammation, pain, and fever. The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. Docking studies performed on structurally similar compounds suggest that benzoic acid derivatives can bind to both COX-1 and COX-2 isoforms, with some showing a higher affinity for COX-2. researchgate.net However, specific IC50 values and selectivity indices for this compound are not yet established in the public domain, necessitating direct enzymatic assays to determine its precise inhibitory profile.

Attenuation of Inflammatory Markers in Animal Models (e.g., carrageenan-induced oedema)

The carrageenan-induced paw edema model in rodents is a standard and widely used preclinical assay to evaluate the in vivo anti-inflammatory activity of new chemical entities. This model mimics the acute inflammatory response characterized by swelling, redness, and pain. Studies on various benzoic acid derivatives have demonstrated their ability to significantly reduce paw edema in this model. For instance, a study on a related compound, 2-hydroxy-4-methoxy benzoic acid, has shown it can attenuate inflammatory responses in a different model by modulating inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6. nih.gov While this points to the potential of the core structure, specific data on the percentage of edema inhibition by this compound in the carrageenan model is needed to confirm its in vivo efficacy.

Antimicrobial Efficacy and Mechanisms

Beyond its potential anti-inflammatory effects, the antimicrobial properties of this compound have been a subject of interest. The general antimicrobial action of benzoic acid and its derivatives is well-documented, and research is ongoing to understand the specific spectrum and mechanisms of more complex derivatives.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumonia)

Table 1: General Antibacterial Activity of Substituted Benzoic Acid Derivatives (Illustrative)

| Bacterial Strain | Type | General Activity of Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Variable, some derivatives show significant inhibition. |

| Escherichia coli | Gram-Negative | Often requires higher concentrations for inhibition. |

| Pseudomonas aeruginosa | Gram-Negative | Known for its resistance; activity is compound-dependent. |

This table is illustrative of the general findings for the class of compounds and does not represent specific data for this compound.

Antifungal Properties

Similar to their antibacterial action, benzoic acid and its esters (parabens) are known for their fungistatic properties and are widely used as preservatives. The antifungal activity is also dependent on the chemical structure of the derivative. Investigations into new thioureides of 2-(4-methylphenoxymethyl) benzoic acid, a structurally related class, have demonstrated significant activity against fungal strains like Candida albicans and Aspergillus niger, with some compounds exhibiting MIC values as low as 15.6 µg/mL. nih.gov This suggests that the core benzoic acid scaffold, when appropriately modified, can be a potent antifungal agent. However, dedicated studies are required to determine the specific antifungal spectrum and potency of this compound.

Molecular Targets in Microbial Pathogenesis

The precise molecular mechanisms underlying the antimicrobial action of this compound are yet to be fully elucidated. For simpler benzoic acid derivatives, the primary mechanism is believed to involve the disruption of microbial cell membranes. The undissociated, more lipophilic form of the acid can pass through the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cell's interior. This can inhibit glycolysis and other metabolic processes, ultimately leading to the cessation of growth or cell death. youtube.com More complex derivatives may have additional or different molecular targets. For instance, some benzoyl benzoic acid derivatives have been shown to inhibit bacterial RNA polymerase-sigma factor interaction, a critical step in bacterial transcription. nih.gov Further research, including molecular docking and enzymatic assays, is necessary to identify the specific molecular targets of this compound in various microbial pathogens.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxy-4-methoxy benzoic acid |

| Carrageenan |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-10 (IL-10) |

| Prostaglandins |

| Leukotrienes |

Antioxidant Properties and Radical Scavenging Activities

Investigations into the antioxidant and radical scavenging capabilities of chemical compounds are crucial for understanding their potential therapeutic value in conditions associated with oxidative stress. These properties are commonly evaluated through various established in vitro assays.

In Vitro Assays (e.g., DPPH, ABTS, FRAP)

Standard assays used to determine antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Despite a thorough review of available literature, no studies were found that specifically report the activity of this compound in these or other similar antioxidant assays. Therefore, no quantitative data, such as IC50 values or Trolox equivalents, can be provided for this compound.

Reactive Oxygen Species (ROS) Scavenging

Reactive oxygen species (ROS) are highly reactive molecules and free radicals that can cause cellular damage. The ability of a compound to scavenge ROS is a key indicator of its antioxidant potential. There is currently no available research data from preclinical studies detailing the capacity of this compound to scavenge specific ROS, such as superoxide (B77818) anions, hydroxyl radicals, or hydrogen peroxide.

Anti-diabetic Potential: Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. A search for preclinical research evaluating the inhibitory effects of this compound on alpha-glucosidase activity yielded no specific results. Consequently, there is no data on its potential efficacy or mechanism of inhibition in this context.

Neuroprotective and Anti-Alzheimer's Research

Research into neuroprotective agents often focuses on targets relevant to Alzheimer's disease, such as key enzymes in neurotransmission and the aggregation of pathological proteins.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary approach for the symptomatic treatment of Alzheimer's disease. No published studies were identified that have assessed the in vitro or in vivo inhibitory activity of this compound against either AChE or BuChE.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Identification of Key Pharmacophoric Features

The key pharmacophoric features of 4-Hydroxy-2-(4-methoxyphenyl)benzoic acid are the critical functional groups and structural arrangements that are likely to interact with biological targets. These features can be broken down as follows:

The Carboxylic Acid Group (-COOH): This group is a primary site for interaction. It is a moderate hydrogen bond donor and acceptor. At physiological pH, this group is typically deprotonated to form a carboxylate anion (-COO⁻), which can engage in strong ionic interactions or hydrogen bonding with positively charged residues (like arginine or lysine) or other hydrogen bond donors in a biological target.

The 4-Hydroxyl Group (-OH): As a phenolic hydroxyl group, it can act as both a hydrogen bond donor and acceptor. This functionality is crucial for anchoring the molecule within a binding site through specific hydrogen bonds. The acidity of this phenol (B47542) is lower than that of the carboxylic acid.

The Aromatic Rings: The two phenyl rings provide a hydrophobic core, which can engage in non-polar interactions, such as van der Waals forces and π-π stacking, with hydrophobic pockets of a target protein.

The Ether Linkage (-O-CH₃): The methoxy (B1213986) group on the second phenyl ring is a hydrogen bond acceptor. The methyl group itself can also participate in hydrophobic interactions.

A summary of these features and their potential interactions is presented in the table below.

| Pharmacophoric Feature | Potential Biological Interactions |

| Carboxylic Acid (-COOH) | Ionic bonding, Hydrogen bond donor/acceptor |

| 4-Hydroxyl Group (-OH) | Hydrogen bond donor/acceptor |

| Aromatic Rings | Hydrophobic interactions, π-π stacking |

| Ether Linkage (-O-CH₃) | Hydrogen bond acceptor, Hydrophobic interactions |

Impact of Substituent Effects on Biological Activity

The biological activity of benzoic acid derivatives is highly sensitive to the nature and position of substituents on the aromatic ring.

For general benzoic acid derivatives, it has been noted that strong electron-donating groups attached to the benzene (B151609) ring, coupled with average lipophilicity, can be important for certain biological activities. iomcworld.com In the case of this compound, both the hydroxyl and methoxy groups are electron-donating through resonance, which influences the electron density of the aromatic systems.

Studies on various hydroxybenzoic acids have shown that the position of the hydroxyl group significantly impacts activity. For instance, in the context of α-amylase inhibition, a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity, whereas a hydroxyl at the 5-position had a negative effect. mdpi.com While our subject molecule has the hydroxyl at the 4-position, this highlights the principle of positional importance. The 4-hydroxybenzoic acid scaffold itself is known to possess a range of biological properties, including antimicrobial, antioxidant, and estrogenic activities. globalresearchonline.netnih.govnih.gov

The methoxy substituent also plays a significant role. The presence of a methoxy group on a phenyl ring has been associated with various biological activities in different molecular contexts, including anticancer and anthelmintic properties. nih.govnih.gov For example, in a series of 1,3,4-thiadiazole (B1197879) derivatives, the presence of a methoxyphenyl group was found to be important for antitumor activity. nih.gov

The following table summarizes the expected impact of the key substituents on the molecule's activity profile based on related compounds.

| Substituent | Position | General Impact on Biological Activity (from related compounds) |

| Hydroxyl (-OH) | 4 | Often associated with antioxidant and antimicrobial activity. Can act as a key hydrogen bonding moiety. globalresearchonline.netnih.gov |

| 4-Methoxyphenyl (B3050149) | 2 | Contributes to the overall lipophilicity and can be involved in hydrophobic and electronic interactions. The methoxy group is an H-bond acceptor. nih.govnih.gov |

Stereochemical Influences on Molecular Recognition

The most significant stereochemical feature of this compound arises from the substitution at the 2-position of the benzoic acid ring. The presence of the bulky 4-methoxyphenyl group ortho to the carboxylic acid group restricts the free rotation around the single bond connecting the two phenyl rings. This phenomenon is known as atropisomerism, which can lead to the existence of stable, non-superimposable rotational isomers (atropisomers). numberanalytics.compharmaguideline.com

This restricted rotation means the molecule is not planar; the two phenyl rings are twisted relative to each other at a certain dihedral angle. The existence of this axial chirality is a critical factor in molecular recognition, as biological targets like enzymes and receptors are chiral environments. numberanalytics.com The two atropisomers of the molecule can have different biological activities because they will present their pharmacophoric features in different three-dimensional arrangements, leading to different binding affinities and efficacies. numberanalytics.com

The stability of these atropisomers and the energy barrier to their interconversion depend on the size of the ortho substituents. For biphenyls to be optically active and for the atropisomers to be separable, the bulky groups in the ortho positions must create a high enough rotational barrier. pharmaguideline.com In this specific molecule, the interaction between the carboxylic acid group and the hydrogen atoms on the ortho-position of the second phenyl ring, as well as the electronic repulsion, will contribute to this barrier.

Conformational Analysis and Bioactive Conformations

The bioactive conformation of this compound refers to the specific three-dimensional shape it adopts when it binds to its biological target. This is largely defined by the torsional or dihedral angle between the planes of the two aromatic rings.

Due to the steric hindrance from the ortho-substituents, a planar conformation is energetically unfavorable. The molecule will adopt a twisted conformation to minimize steric clash. The exact preferred dihedral angle would be a balance between the steric repulsion of the ortho groups and the electronic effects that might favor a more planar (conjugated) system.

Studies on other 2-substituted biphenylcarboxylic acids have shown that this conformation is critical for activity. The steric hindrance of the ortho-phenyl ring relative to the carboxyl group can significantly influence how the molecule interacts with its target. nih.gov For a molecule to be active, it must be able to adopt a conformation that is complementary to the shape and electronic environment of the binding site. It is likely that only one of the possible atropisomers, and only a limited range of dihedral angles for that isomer, will constitute the bioactive conformation. The flexibility of the molecule and the energy required to adopt this specific conformation are key aspects of its structure-property relationship. scispace.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, forming a stable complex. This method is crucial for identifying potential biological targets for a ligand and estimating the strength of their interaction, commonly expressed as binding affinity or a docking score.

While specific molecular docking studies targeting 4-Hydroxy-2-(4-methoxyphenyl)benzoic acid are not extensively documented in publicly available literature, the methodology is widely applied to analogous benzoic acid derivatives to explore their therapeutic potential. researchgate.net The process involves preparing the 3D structure of the ligand and a library of macromolecular targets, often proteins associated with specific diseases. Using docking software, the ligand is placed into the binding site of the protein, and various conformations are sampled. A scoring function then calculates the binding energy for each pose, with lower energy values typically indicating a more stable interaction.

For a compound like this compound, docking simulations could identify key interactions, such as:

Hydrogen Bonds: The hydroxyl and carboxylic acid groups are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl and methoxyphenyl rings can engage in hydrophobic and π-π stacking interactions with nonpolar residues in the protein's active site. researchgate.net

Electrostatic Interactions: The negatively charged carboxylate group can form electrostatic interactions with positively charged residues.

By comparing the docking scores and binding modes across various protein targets, researchers can prioritize which protein-ligand complexes warrant further experimental investigation. For instance, studies on similar phenolic compounds have successfully used docking to predict interactions with targets like human serum albumin, providing insights into the transport and distribution of these molecules in the body. nih.govnih.gov

Table 1: Potential Intermolecular Interactions for this compound in a Protein Binding Site

| Interaction Type | Contributing Functional Group(s) | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Asp, Glu, Gln, Asn, Ser, Thr, His |

| Hydrogen Bond Acceptor | Carbonyl (C=O), Hydroxyl (-OH), Methoxy (B1213986) (-OCH3) | Arg, Lys, His, Gln, Asn, Ser, Thr, Tyr |

| Hydrophobic (π-π stacking) | Phenyl Ring, Methoxyphenyl Ring | Phe, Tyr, Trp, His |

| Electrostatic (Ionic) | Carboxylate (-COO⁻) | Arg, Lys, His |

Molecular Dynamics Simulations for Ligand-Protein Interaction Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and conformational changes that are not captured by the static nature of docking.

An MD simulation would begin with the best-docked pose of this compound within its target protein. The complex is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the forces between atoms and their subsequent movements over a set period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand, one can determine if it remains stably bound in the active site or if it drifts away.

Persistence of Key Interactions: MD simulations can track the duration and distance of specific hydrogen bonds or hydrophobic contacts identified in docking, confirming their importance for binding.

Conformational Changes: Both the ligand and the protein may undergo conformational adjustments to achieve an optimal fit. MD can capture this "induced fit" phenomenon.

These simulations provide a more realistic and rigorous assessment of the ligand-protein interaction, helping to validate the initial docking results and refine the understanding of the binding mechanism. frontiersin.org

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These properties are fundamental to understanding a molecule's reactivity, stability, and spectroscopic characteristics.

For this compound, DFT studies can compute several key parameters:

Molecular Geometry: DFT can optimize the 3D structure of the molecule to its lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's chemical stability and polarizability. A smaller energy gap suggests the molecule is more reactive. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions, including hydrogen bonding. researchgate.netorientjchem.org Studies on related molecules like vanillic acid show that the deepest electrostatic potential minimum is often located near the carbonyl oxygen atom, indicating a prime site for electrophilic attack or hydrogen bonding. researchgate.net

Charge Distribution: Methods like Mulliken population analysis can calculate the partial charges on each atom, offering further insight into the molecule's polarity and reactive sites. researchgate.net

These calculations provide a detailed electronic profile of the molecule, which is invaluable for understanding its interaction with biological targets and for designing derivatives with improved properties. nih.govepstem.net

Table 2: Key Electronic Properties Investigated by DFT

| Property | Significance |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions and chemical reactions. |

| Dipole Moment | Measures the overall polarity of the molecule. |

Prediction of ADME-Related Theoretical Parameters (e.g., logP, TPSA) for Drug Design

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational methods are widely used to predict these properties early in the drug design process, helping to filter out compounds with poor pharmacokinetic profiles.

For this compound, key ADME-related parameters can be calculated using various software and web servers (e.g., SwissADME). rjpponline.org

Lipophilicity (logP): The logarithm of the partition coefficient between n-octanol and water, logP, is a measure of a molecule's lipophilicity. This property influences solubility, membrane permeability, and plasma protein binding. For oral drugs, a logP value of less than 5 is generally considered favorable.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of all polar atoms (mainly oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A TPSA value of less than 140 Ų is often associated with good oral bioavailability.

Water Solubility (logS): Predicts how well the compound dissolves in water, which is critical for absorption and formulation.

Drug-likeness Rules: These are qualitative rules based on the physicochemical properties of known drugs. The most famous is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Da, and a logP over 5.

Predicting these parameters for this compound allows for an early assessment of its potential as a viable drug candidate and guides the design of derivatives with improved ADME profiles. nih.govnih.gov

Virtual Screening and Ligand-Based Drug Design Methodologies

When the 3D structure of a biological target is unknown, ligand-based drug design methods become particularly valuable. nih.govnih.gov These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. If this compound were identified as a hit compound with desirable activity, these methods could be used to discover other potential active molecules.

Virtual Screening: This involves searching large compound libraries for molecules that are structurally or electronically similar to the active compound. frontiersin.orgnih.gov A 2D or 3D representation of this compound could be used as a query to filter databases and identify analogs with a high probability of sharing the same biological activity. nih.govmdpi.comresearchgate.net

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. researchgate.net By analyzing a set of active molecules including this compound, a common pharmacophore could be developed. This model can then be used as a 3D query to screen databases for novel scaffolds that match the required features but have different chemical structures.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical properties of a series of compounds with their biological activities. nih.gov By building a QSAR model for a set of analogs of this compound, it would be possible to predict the activity of new, unsynthesized derivatives, thereby guiding lead optimization efforts. researchgate.netmdpi.com

These ligand-based strategies leverage the information from known active compounds to explore chemical space efficiently, facilitating the discovery of novel and potent drug candidates even without a known protein structure.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Synthetic Strategies for Enhanced Sustainability

The synthesis of 2-arylbenzoic acids, including the target compound, has traditionally relied on classical cross-coupling reactions. Future research should focus on developing more sustainable and efficient synthetic routes.

Green Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful method for forming the biaryl C-C bond. nih.govorgchemres.org Future work could optimize these reactions using water as a solvent, employing recyclable catalysts like fullerene-supported PdCl2, and operating at room temperature to minimize energy consumption and waste. researchgate.net

C-H Activation/Arylation: A more atom-economical approach involves the direct C-H arylation of a benzoic acid derivative. rsc.org Research into visible-light photoredox catalysis could provide a metal-free and environmentally benign pathway for this transformation, avoiding the need for pre-functionalized starting materials. acs.orgresearchgate.net

Electrochemical Synthesis: An innovative strategy could utilize carbon dioxide (CO2) as a sustainable C1 feedstock. This involves the electrochemical reduction of CO2 to carbon monoxide (CO), which then undergoes hydroxycarbonylation with a suitable aryl precursor, offering a green alternative to traditional carbonylation methods. nih.gov

Biosynthesis Pathways: Investigating enzymatic or microbial pathways for the synthesis of biphenyl (B1667301) compounds could offer a completely renewable route. While complex, understanding the biosynthesis of related phenolic compounds could pave the way for engineering microorganisms to produce 4-Hydroxy-2-(4-methoxyphenyl)benzoic acid or its precursors. researchgate.net

Table 1: Comparison of Synthetic Strategies for Biaryl Carboxylic Acids

| Synthetic Strategy | Key Advantages | Potential Challenges | Sustainability Aspect |

|---|---|---|---|

| Traditional Cross-Coupling (e.g., Suzuki-Miyaura) | High yields, well-established, good functional group tolerance. organic-chemistry.org | Requires pre-functionalized substrates, residual metal catalysts. | Can be improved with water-soluble catalysts and lower energy input. researchgate.net |

| Direct C-H Arylation | High atom economy, reduces synthetic steps. rsc.org | Regioselectivity control can be difficult. | Photoredox catalysis offers a metal-free, green option. acs.org |

| Electrochemical Carboxylation | Uses CO2 as a renewable carbon source, avoids toxic CO gas. nih.gov | Requires specialized electrochemical setup, catalyst stability. | Highly sustainable, utilizes a greenhouse gas as feedstock. |

| Biosynthesis | Fully renewable, operates under mild conditions, stereospecific. | Complex pathway elucidation, low yields, difficult scale-up. | Ultimate green chemistry approach using natural processes. |

Exploration of Undiscovered Molecular Targets and Pathways

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govajgreenchem.comarabjchem.org The specific substitution pattern of this compound suggests several avenues for biological investigation.

Future research should involve broad-spectrum screening to identify novel molecular targets. Based on structurally related biphenyl and benzoic acid derivatives, potential targets could include:

Enzyme Inhibition: Many biphenyl carboxylic acids exhibit inhibitory activity against enzymes such as sulfatases and kinases. nih.gov Screening against panels of these enzymes could reveal unexpected activities.

Receptor Modulation: The structure is suitable for interaction with nuclear hormone receptors or other cell surface receptors.

Protein-Protein Interaction (PPI) Inhibition: The biphenyl core is a recognized scaffold for designing inhibitors of PPIs, which are implicated in various diseases. acs.org For example, biphenyl-based molecules have been developed to target the PD-1/PD-L1 interaction in cancer immunotherapy and the Hsp70-Bim interaction in leukemia. nih.govresearchgate.netmdpi.com

Systematic investigation using high-throughput screening, proteomics, and molecular docking studies could elucidate the compound's mechanism of action and identify novel therapeutic pathways.

Integration with Advanced Materials Science for Functional Applications

The rigid, aromatic structure of this compound makes it an excellent candidate as a building block for advanced functional materials. ontosight.ai

Liquid Crystal Polymers (LCPs): The parent compound, p-hydroxybenzoic acid, is a fundamental monomer in the synthesis of high-performance LCPs like Vectra. wikipedia.orgulprospector.commdpi.com These materials exhibit exceptional mechanical strength, thermal stability, and chemical resistance. zeusinc.com The asymmetric, "bent" structure of the 2-aryl substituted isomer could be exploited to create novel LCPs with unique phase behaviors and processing characteristics.

High-Performance Polyesters and Polyamides: The carboxylic acid and hydroxyl groups are ideal for polymerization reactions. Future work could involve co-polymerization with other monomers to create advanced polyesters or polyamides with tailored thermal and mechanical properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, catalysis, and chemical separations. The biphenyl backbone could be used to control the pore size and functionality of the resulting framework.

Innovative Analytical Methodologies for Complex Mixture Analysis

The accurate detection and quantification of this compound, particularly in complex matrices like biological fluids or industrial process streams, requires advanced analytical techniques. Future research should focus on developing methods capable of distinguishing it from structurally similar isomers and related phenolic compounds.

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IMS-MS): This powerful hyphenated technique provides an additional dimension of separation based on the size, shape, and charge of the ion (collisional cross-section), in addition to retention time and mass-to-charge ratio. chromatographyonline.compolyphenols-site.com IMS can resolve co-eluting isomers that are indistinguishable by conventional LC-MS, which is critical for analyzing complex mixtures of phenolic acids. mdpi.comacs.org

Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly well-suited for separating charged species like organic acids. researchgate.net Developing micellar electrokinetic capillary chromatography (MECC) methods could provide rapid and efficient separation of the target compound from a mixture of other benzoic acid derivatives. researchgate.net

Advanced Extraction Techniques: Prior to analysis, efficient extraction and purification are crucial. Future studies could optimize methods like liquid-liquid extraction or solid-phase extraction specifically for biphenyl carboxylic acids to improve recovery and remove interfering substances from complex samples. isroset.orgdu.ac.inwalshmedicalmedia.com

Design of Multi-Targeting Agents and Hybrid Molecules

The concept of designing single molecules that can modulate multiple biological targets is a promising strategy in drug discovery. The this compound scaffold is an ideal starting point for creating such multi-targeting agents.

Hybrid Molecule Synthesis: The carboxylic acid and hydroxyl groups serve as chemical handles for conjugation. Future research could involve linking the molecule to other known pharmacophores to create hybrid compounds with dual or complementary activities. nih.gov For instance, derivatives of benzoic acid have been hybridized with amoxicillin (B794) to enhance antibacterial activity and with tetrahydroisoquinolines to create multi-target inhibitors for Alzheimer's disease. researchgate.netsci-hub.se

Fragment-Based Drug Design: The molecule can be considered as two distinct fragments—the 4-hydroxybenzoic acid moiety and the anisole (B1667542) (methoxyphenyl) moiety. These fragments can be systematically modified or combined with other fragments known to bind to different targets, leading to the rational design of molecules with a desired polypharmacological profile. This approach has been successfully used to develop inhibitors based on various scaffolds. preprints.org

By exploring these avenues, researchers can unlock the full translational potential of this compound, moving beyond its basic chemical identity into novel applications in medicine, materials science, and analytical chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.